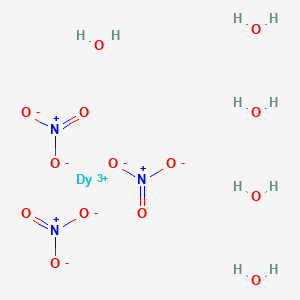

Dysprosium(III)-nitrat-Pentahydrat

Übersicht

Beschreibung

Dysprosium(III) nitrate pentahydrate is a useful research compound. Its molecular formula is DyH10N3O14 and its molecular weight is 438.59. The purity is usually 95%.

BenchChem offers high-quality Dysprosium(III) nitrate pentahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dysprosium(III) nitrate pentahydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Herstellung von Salzen hoher Reinheit

Dysprosium(III)-nitrat-Pentahydrat wird bei der Herstellung von Salzen hoher Reinheit verwendet {svg_1}. Diese Salze werden aufgrund ihrer hohen Reinheitsgrade häufig in verschiedenen wissenschaftlichen und industriellen Anwendungen eingesetzt.

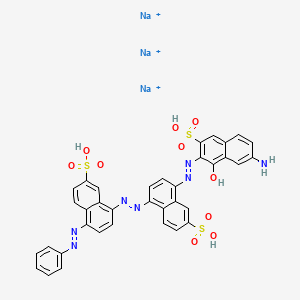

Katalysatoren

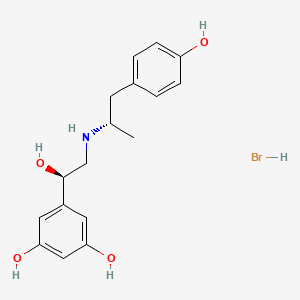

Diese Verbindung dient als Katalysator in verschiedenen chemischen Reaktionen {svg_2} {svg_3}. Als Katalysator beschleunigt es die Geschwindigkeit einer chemischen Reaktion, ohne dabei verbraucht zu werden.

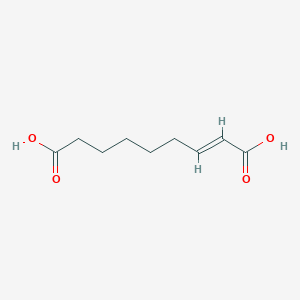

Herstellung von Dysprosiumoxid

This compound wird zur Herstellung von Dysprosiumoxid verwendet {svg_4} {svg_5}. Dysprosiumoxid hat verschiedene Anwendungen, unter anderem in der Herstellung von Lasern und kommerzieller Beleuchtung.

Lanthanidsalze

Diese Verbindung wird zu den Lanthanidsalzen gezählt {svg_6}. Lanthanidsalze haben einzigartige magnetische und optische Eigenschaften, die sie in verschiedenen Anwendungen nützlich machen, zum Beispiel in der Magnetresonanztomographie (MRT), in der Herstellung von Leuchtstoffen für Fernsehbildschirme und in Glasfaserkabeln.

Forschung und Entwicklung

Aufgrund seiner einzigartigen Eigenschaften wird this compound in verschiedenen Forschungs- und Entwicklungsanwendungen eingesetzt {svg_7} {svg_8}. So wird es beispielsweise zur Herstellung von Carboxylat-basierten zweikernigen Dysprosiumverbindungen verwendet {svg_9}.

Wirkmechanismus

Target of Action

Dysprosium(III) nitrate pentahydrate primarily targets chemical reactions where it acts as a catalyst . As a catalyst, it speeds up the rate of chemical reactions without being consumed in the process.

Mode of Action

The compound interacts with its targets by facilitating the breaking and forming of bonds in the reactant molecules. This lowers the activation energy required for the reaction, thereby speeding up the reaction rate .

Biochemical Pathways

The specific biochemical pathways affected by Dysprosium(III) nitrate pentahydrate depend on the reaction it is catalyzing. For instance, it is used to prepare carboxylate-based dinuclear dysprosium compounds . The downstream effects would therefore be dependent on the specific reactions and pathways involved.

Pharmacokinetics

It’s worth noting that the compound is soluble in water , which could influence its distribution and elimination in a biological context.

Action Environment

The action, efficacy, and stability of Dysprosium(III) nitrate pentahydrate can be influenced by various environmental factors. For instance, its solubility suggests that it would be more active in aqueous environments . Additionally, it forms a crystalline hydrate that melts in its own crystallization water at 88.6 °C , indicating that temperature can affect its physical state and potentially its reactivity.

Safety and Hazards

Dysprosium(III) nitrate pentahydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may intensify fire; oxidizer. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, keeping away from heat/sparks/open flames/hot surfaces .

Zukünftige Richtungen

Dysprosium(III) nitrate pentahydrate has been used in the modulation of slow magnetic relaxation of Dysprosium compounds through the position of coordinating nitrate group . It has also been used in the synthesis of luminescent mononuclear dysprosium(III) and erbium(III) pentanitrate complexes with the same LnO10 coordination geometry .

Biochemische Analyse

Biochemical Properties

Dysprosium(III) nitrate pentahydrate plays a significant role in biochemical reactions due to its catalytic properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical processes. For instance, dysprosium(III) nitrate pentahydrate can act as a catalyst in the synthesis of carboxylate-based dinuclear dysprosium compounds by reacting with n-butyric acid and triethylamine . The nature of these interactions often involves the coordination of dysprosium ions with the active sites of enzymes or binding to specific protein domains, thereby altering their activity and function.

Cellular Effects

Dysprosium(III) nitrate pentahydrate influences various cellular processes and functions. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the activity of key signaling molecules, such as kinases and phosphatases, which are crucial for transmitting signals within the cell. Additionally, dysprosium(III) nitrate pentahydrate may impact gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of dysprosium(III) nitrate pentahydrate involves its ability to bind to biomolecules and alter their function. Dysprosium ions can coordinate with the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This binding can result in conformational changes in the enzyme structure, affecting its ability to interact with substrates. Furthermore, dysprosium(III) nitrate pentahydrate can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dysprosium(III) nitrate pentahydrate can change over time due to its stability and degradation properties. The compound is hygroscopic and can absorb moisture from the environment, which may affect its stability and reactivity. Over time, dysprosium(III) nitrate pentahydrate may undergo thermal decomposition, leading to the formation of dysprosium oxide and other byproducts . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of dysprosium(III) nitrate pentahydrate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily act as a catalyst in biochemical reactions. At higher doses, dysprosium(III) nitrate pentahydrate can induce toxic effects, including oxidative stress, cellular damage, and disruption of normal cellular functions . Threshold effects may be observed, where a specific dosage level triggers significant changes in cellular and physiological responses.

Metabolic Pathways

Dysprosium(III) nitrate pentahydrate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic processes. For example, dysprosium ions may bind to enzymes in the tricarboxylic acid cycle or glycolysis, affecting the production of metabolites and energy generation . Additionally, dysprosium(III) nitrate pentahydrate can impact the levels of specific metabolites by modulating enzyme activity and gene expression.

Transport and Distribution

Within cells and tissues, dysprosium(III) nitrate pentahydrate is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and within different cellular compartments . Dysprosium ions may accumulate in specific tissues or organelles, depending on their affinity for certain biomolecules and cellular structures. This localization can influence the compound’s activity and function within the cell.

Subcellular Localization

The subcellular localization of dysprosium(III) nitrate pentahydrate is determined by its interactions with targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, based on its binding affinity for certain proteins or nucleic acids . This localization can affect the compound’s activity and function, as it may interact with different biomolecules and participate in distinct biochemical processes within each compartment.

Eigenschaften

IUPAC Name |

dysprosium(3+);trinitrate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Dy.3NO3.5H2O/c;3*2-1(3)4;;;;;/h;;;;5*1H2/q+3;3*-1;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTQUFQJAWMLCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

DyH10N3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336992 | |

| Record name | Dysprosium(III) nitrate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10031-49-9 | |

| Record name | Dysprosium(III) nitrate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dysprosium (III) nitrate, pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1148296.png)

![benzyl N-[(2S)-1-[[(1E,2S)-1-(carbamoylhydrazinylidene)-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1148298.png)

![ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B1148307.png)

![1,3-Bis[(3-butyl-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene)methyl]-2,4-dihydroxycyclobutenediylium bis(inner salt)](/img/structure/B1148315.png)

![2,7-Naphthalenedisulfonic acid, 3,6-bis[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-](/img/structure/B1148316.png)